3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine
Description
Systematic Nomenclature and Molecular Formula Verification
The compound 3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine is systematically named according to IUPAC rules, reflecting its piperidine core substituted with methyl groups at the 2- and 6-positions and a propan-1-amine side chain at the 1-position. Its molecular formula, C₁₀H₂₂N₂ , is confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is 170.30 g/mol , consistent with the sum of atomic masses in the formula. The SMILES notation (CC1CCCC(N1)CCCN ) and InChIKey (DZXDFGJXATZQKS-UHFFFAOYSA-N ) further validate the connectivity of the molecule, distinguishing it from regioisomers such as 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| SMILES | CC1CCCC(N1)CCCN |
| InChIKey | DZXDFGJXATZQKS-UHFFFAOYSA-N |
Three-Dimensional Conformational Analysis via Computational Modeling
Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the piperidine ring adopts a chair conformation to minimize steric strain between the 2- and 6-methyl groups. The propan-1-amine side chain occupies an equatorial position, stabilizing the structure through hyperconjugative interactions between the nitrogen lone pair and adjacent C-H σ* orbitals. Potential energy surface (PES) scans identify a rotational barrier of ~12 kJ/mol for the amine group, favoring a staggered conformation to reduce torsional strain.
Table 2: Key conformational parameters from DFT calculations
| Parameter | Value (Å or °) |
|---|---|
| N-C3 bond length | 1.472 Å |
| C2-C6 methyl distance | 3.121 Å |
| Chair conformation energy | 0 kJ/mol (reference) |
| Boat conformation energy | +18.4 kJ/mol |
Stereochemical Considerations and Isomerism Patterns
The compound exhibits diastereomerism due to the chiral centers at C2 and C6 of the piperidine ring. NMR studies of related 2,6-dimethylpiperidines show distinct splitting patterns for cis (Δδ = 0.45 ppm) and trans (Δδ = 0.22 ppm) isomers, with the cis isomer dominating in equilibrium mixtures due to reduced 1,3-diaxial interactions. For this compound, the cis configuration is stabilized by 4.3 kJ/mol compared to the trans form, as calculated via M06-2X/6-311+G(d,p) methods.
Comparative Structural Analysis with Piperidine Derivatives
Structural comparisons highlight key differences between this compound and related derivatives:
- 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine : The 3,5-dimethyl substitution eliminates axial-methyl interactions, lowering the conformational energy by 6.7 kJ/mol compared to the 2,6-isomer.
- 2-(2,4-Dimethylpiperidin-1-yl)propan-1-amine : The asymmetrical 2,4-substitution induces a twist-boat conformation, increasing ring strain by 9.1 kJ/mol .
- N,2-Dimethyl-N-propylpiperidin-4-amine : Bulkier N-substituents shift the equilibrium toward axial methyl groups, as evidenced by NOESY correlations.
Table 3: Structural and energetic comparison of piperidine derivatives
| Compound | ΔG (kJ/mol) | Dominant Conformation |
|---|---|---|
| This compound | 0.0 | Chair |
| 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine | -6.7 | Chair |
| 2-(2,4-Dimethylpiperidin-1-yl)propan-1-amine | +9.1 | Twist-boat |
Properties
IUPAC Name |
3-(2,6-dimethylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-3-6-10(2)12(9)8-4-7-11/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJFLCNNVJBMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389890 | |
| Record name | 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85723-72-4 | |
| Record name | 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine typically involves the reaction of 2,6-dimethylpiperidine with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.
Biology
The compound has been studied for its interactions with biological systems:
- Receptor Binding: It can act as an agonist or antagonist at specific receptors, modulating their activity.
- Enzyme Interaction: It has shown potential in inhibiting enzymes involved in neurotransmission and cancer pathways.
Pharmacological Applications
Research has indicated several pharmacological applications:
Anticancer Properties:
Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | FaDu (hypopharyngeal tumor) | Cytotoxicity | Apoptosis induction |
| Study B | HCT116 (colon carcinoma) | G2 arrest | Caspase activation |
Neuropharmacological Effects:
Investigations into its role in neuropharmacology have suggested that it may act as an acetylcholinesterase inhibitor, which could enhance cholinergic signaling in the brain, potentially benefiting conditions like Alzheimer's disease .
Pain Management Potential:
Derivatives of this compound may influence pain pathways by modulating receptor activity involved in pain perception, indicating possible therapeutic applications for chronic pain management.
Case Study 1: Anticancer Activity
In a study evaluating various piperidine derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines. Assays measuring cell viability and apoptosis markers confirmed its ability to induce cell death through caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress and improve cognitive function by inhibiting acetylcholinesterase activity.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows for further exploration in drug discovery programs and the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Piperidine Substitution Patterns
- 3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine (7i): The 2,6-dimethyl groups impose a cis-configuration on the piperidine ring, creating a sterically hindered environment. Reported yield: 70% .
- 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine: Substitution at the 3,5-positions (CAS 878657-11-5) introduces a symmetrical but less sterically crowded structure.
- 3-(Piperidin-1-yl)propan-1-amine (7h) :
Lacking methyl substituents, this analog exhibits greater flexibility and lower steric hindrance, but with reduced yield (27%) in HCV inhibitor synthesis .
Aromatic vs. Aliphatic Substituents
- N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine :
Replacing the piperidine with a 2,6-dimethylphenyl group (CAS 97021-64-2) introduces aromatic π-electron systems, altering electronic properties and likely shifting biological activity toward receptor-mediated pathways .
Physicochemical Properties and Reactivity
Biological Activity
3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine, also known as a derivative of piperidine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
The compound features a piperidine ring substituted with a propan-1-amine group. Its molecular formula is , and it has a molecular weight of approximately 182.27 g/mol. The structural configuration contributes significantly to its reactivity and biological properties.
This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action can involve:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
- Enzyme Interaction : It has been noted for its potential to inhibit key enzymes involved in neurotransmission and cancer pathways .
1. Anticancer Properties
Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects superior to standard chemotherapeutic agents .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | FaDu (hypopharyngeal tumor) | Cytotoxicity | Apoptosis induction |
| Study B | HCT116 (colon carcinoma) | G2 arrest | Caspase activation |
2. Neuropharmacological Effects
The compound has been investigated for its role in neuropharmacology, particularly regarding Alzheimer's disease. It shows promise as an acetylcholinesterase inhibitor, which could enhance cholinergic signaling in the brain .
3. Pain Management Potential
Research indicates that derivatives of this compound may influence pain pathways by modulating receptor activity involved in pain perception. This suggests potential therapeutic applications in managing chronic pain conditions.
Case Study 1: Anticancer Activity
In a study evaluating various piperidine derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines. The study utilized assays measuring cell viability and apoptosis markers, confirming the compound's ability to induce cell death through caspase pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress and improve cognitive function in animal models by inhibiting acetylcholinesterase activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine?
- Methodological Answer : The synthesis involves coupling 2,6-dimethylpiperidine with a propan-1-amine derivative under controlled conditions. Evidence from analogous syntheses (e.g., 70% yield achieved with 3-(cis-2,6-dimethylpiperidin-1-yl)propan-1-amine) suggests optimizing reaction time, temperature, and stoichiometry. Use catalysts like Pd-based reagents or acid/base mediators to enhance reactivity. Monitor intermediates via TLC or LC-MS to adjust reaction progress .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the piperidine ring substitution pattern and amine linkage. HRMS validates molecular weight, while HPLC (>99.8% purity) ensures product homogeneity. For salts (e.g., dihydrochloride forms), elemental analysis or ion chromatography can confirm counterion integration .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow hazard guidelines for amines: use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact with skin, as similar compounds cause irritation. Store in inert atmospheres at room temperature to prevent degradation. For spills, neutralize with weak acids (e.g., citric acid) and dispose via approved chemical waste protocols .
Advanced Research Questions
Q. How can structural ambiguities in derivatives of this compound be resolved?
- Methodological Answer : Employ X-ray crystallography with SHELX software for single-crystal analysis. Refinement against high-resolution data (e.g., R factor <0.06) resolves stereochemistry and hydrogen-bonding networks. For amorphous samples, use NOESY NMR or computational modeling (DFT) to infer spatial arrangements .
Q. What strategies mitigate low yields in stereoselective syntheses of 2,6-dimethylpiperidine derivatives?
- Methodological Answer : Optimize chiral auxiliaries or catalysts (e.g., enantioselective hydrogenation). For example, cis-2,6-dimethylpiperidine derivatives show higher yields (70%) compared to non-stereospecific routes (27%). Use polar solvents (e.g., DMF) and low temperatures to favor kinetic control .
Q. How do researchers troubleshoot discrepancies in biological activity data for this compound?
- Methodological Answer : Cross-validate assays (e.g., HCV entry inhibition in ) with orthogonal methods (SPR, fluorescence polarization). Check for impurities via LC-MS/MS and confirm target engagement using isotopic labeling. Adjust buffer conditions (pH, ionic strength) to stabilize protein-ligand interactions .
Q. What advanced purification techniques address persistent impurities in the final product?
- Methodological Answer : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For hydrophobic byproducts, employ countercurrent chromatography or recrystallization from ethanol/water mixtures. Monitor purity at multiple stages (crude, post-column, lyophilized) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
